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molecular formula C8H12N2O B8355313 1-Methyl-3-(1-methyl-2-propynyl)-2-imidazolidinone

1-Methyl-3-(1-methyl-2-propynyl)-2-imidazolidinone

Cat. No. B8355313
M. Wt: 152.19 g/mol
InChI Key: QTOLRPXOLMYELU-UHFFFAOYSA-N
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Patent
US05157124

Procedure details

Sodium hydride (1.2 g of 50% in oil) was added at 0° C. to a stirred solution of 1-(1-methyl-2-propynyl)-2-imidazolidinone (2.1 g) in dry THF (50 mL). After 15 min methyl iodide (3.0 mL) was added and the solution was stirred for an additional 30 min. Acetic acid (0.6 mL) and methanol (3 mL) were added and the solvent was removed under reduced pressure and the residual oil was partitioned between ethyl acetate and sodium hydroxide (10 mL of 2N). The ethyl acetate was removed and the crude product was chromatographed on silica gel to give 2.5 g of 1-methyl-3-(1-methyl-2-propynyl)-2-imidazolidinone as an oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([N:7]1[CH2:11][CH2:10][NH:9][C:8]1=[O:12])[C:5]#[CH:6].CI.[C:15](O)(=O)C>C1COCC1.CO>[CH3:15][N:9]1[CH2:10][CH2:11][N:7]([CH:4]([CH3:3])[C:5]#[CH:6])[C:8]1=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.1 g
Type
reactant
Smiles
CC(C#C)N1C(NCC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual oil was partitioned between ethyl acetate and sodium hydroxide (10 mL of 2N)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed
CUSTOM
Type
CUSTOM
Details
the crude product was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(N(CC1)C(C#C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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